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Compound of Interest

Compound Name: 1-(2-Bromophenyl)guanidine

CAS No.: 123375-81-5

Cat. No.: B051338

Get Quote

An In-depth Technical Guide to the Structure of 1-(2-Bromophenyl)guanidine

This guide provides a comprehensive technical overview of the molecular structure, synthesis,

and characterization of 1-(2-Bromophenyl)guanidine. It is designed for researchers,

medicinal chemists, and drug development professionals who require a deep understanding of

this compound's structural features and the analytical methodologies used to elucidate them.

Introduction and Significance
1-(2-Bromophenyl)guanidine belongs to the guanidine class of compounds, a "privileged

scaffold" in medicinal chemistry due to its versatile biological activities.[1] The guanidinium

group, which is protonated at physiological pH, is a key pharmacophore capable of forming

multiple hydrogen bonds and salt bridges, making it adept at interacting with biological targets

like enzymes and nucleic acids.[2][3] Its derivatives have shown promise as anticancer,

antimicrobial, and enzyme-inhibiting agents.[2][3][4] The presence of the 2-bromophenyl

substituent provides steric and electronic properties that can be exploited for modulating target

affinity and selectivity, making it a valuable building block for designing novel therapeutics.
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Molecular Structure and Physicochemical
Properties
The fundamental structure of 1-(2-Bromophenyl)guanidine consists of a guanidine group

attached to a benzene ring at position 1, with a bromine atom at the adjacent position 2.

Table 1: Physicochemical Properties of 1-(2-Bromophenyl)guanidine

Property Value Source

Molecular Formula C₇H₈BrN₃ [5]

Molecular Weight 214.06 g/mol [6]

CAS Number 123375-81-5 [5]

XLogP3-AA 1.1 [6]

Hydrogen Bond Donors 2 [6]

Hydrogen Bond Acceptors 1 [6]

Rotatable Bonds 1 [6]

Exact Mass 212.99016 Da [6]

Tautomerism and Resonance
A critical feature of the guanidine group is its ability to exist in different tautomeric forms,

stabilized by resonance. This delocalization of positive charge across the three nitrogen atoms

is fundamental to its chemical behavior and biological interactions. The specific tautomer

present can be influenced by substituents and the surrounding environment (e.g., solid state

vs. solution).[7]

Caption: Tautomerism and resonance in the protonated guanidinium core.

Synthesis and Purification Workflow
The synthesis of N-aryl guanidines can be achieved through various methods. A common and

effective approach involves the reaction of an aniline derivative with a guanidinylating agent.
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The following protocol is adapted from established procedures for similar compounds.[8]

Experimental Protocol: Synthesis
Objective: To synthesize 1-(2-Bromophenyl)guanidine from 2-bromoaniline.

Materials:

Thiourea (1.0 mmol, 76 mg)

Copper(II) sulfate pentahydrate (0.5 mmol, 125 mg)

Sodium acetate (1.0 mmol, 82 mg)

2-bromoaniline (2.0 mmol, 344 mg)

Dimethyl sulfoxide (DMSO, 3-5 mL)

Ethyl acetate

Deionized water

Silica gel (60-120 mesh)

Procedure:

To a stirred solution of DMSO (3 mL) in a round-bottom flask, slowly add thiourea (1 mmol).

Add sodium acetate (1 mmol) followed by copper(II) sulfate pentahydrate (50 mol%).

Stir the reaction mixture at room temperature for 1 hour, during which the solution should

turn black. This step forms the reactive guanidinylating intermediate. The copper salt

facilitates the conversion of thiourea.

Add 2-bromoaniline (2 mmol) to the reaction mixture.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl

acetate/hexane mobile phase (e.g., 1:4).
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Upon completion, transfer the mixture to a centrifuge tube and centrifuge for 10 minutes to

pellet the solid catalyst residues.

Decant the supernatant and wash the remaining solid. Combine the organic layers. Self-

Validation Check: The appearance of a new spot on the TLC plate with a different Rf value

from the starting materials indicates product formation.

Perform a liquid-liquid extraction by washing the solution with ethyl acetate (3 x 10 mL) and

water (3 x 5 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure.

Purify the crude product via column chromatography on silica gel to obtain pure 1-(2-
Bromophenyl)guanidine.
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1. Mix Thiourea, NaOAc,
CuSO₄ in DMSO

2. Stir 1h at RT
(Formation of Intermediate)

3. Add 2-Bromoaniline

4. Monitor by TLC

5. Centrifuge & Extract
with Ethyl Acetate/Water

6. Column Chromatography

Pure 1-(2-Bromophenyl)guanidine

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization
Confirming the structure of a newly synthesized compound requires a combination of

spectroscopic and analytical techniques. Each method provides unique and complementary

information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: This technique provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons. For 1-(2-
Bromophenyl)guanidine, one would expect a complex multiplet pattern in the aromatic

region (approx. 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring.

Broad signals corresponding to the N-H protons of the guanidine group would also be

expected, with chemical shifts that can vary depending on the solvent and concentration.[9]

[10]

¹³C NMR: This analysis reveals the number of chemically distinct carbon atoms. A key signal

to identify is the guanidinyl carbon (C=N), which typically appears downfield (approx. 155-

160 ppm).[10] The six aromatic carbons would appear in the 110-150 ppm range.

Protocol: NMR Analysis

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for guanidines as it helps in

observing exchangeable N-H protons.

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Process the data (Fourier transform, phase correction, and baseline correction).

Integrate the ¹H signals and assign the chemical shifts based on multiplicity and comparison

with related structures from the literature.[10]

Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide evidence of the elemental

composition.

Causality: For 1-(2-Bromophenyl)guanidine, high-resolution mass spectrometry (HRMS) is

crucial. It can confirm the molecular formula (C₇H₈BrN₃) by providing a mass measurement

with high accuracy. A key self-validating feature is the isotopic pattern for bromine: the
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presence of two major peaks of nearly equal intensity separated by ~2 Da (for the ⁷⁹Br and

⁸¹Br isotopes) is definitive proof of a single bromine atom in the molecule.[11]

Protocol: ESI-MS Analysis

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol

or acetonitrile.

Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

Acquire the mass spectrum in positive ion mode, as the guanidine group is readily

protonated.

Analyze the resulting spectrum for the [M+H]⁺ ion (expected m/z ≈ 214.00 and 216.00) and

confirm the characteristic bromine isotopic pattern.

Table 2: Predicted Spectroscopic Data for 1-(2-Bromophenyl)guanidine

Technique Parameter
Expected
Value/Observation

¹H NMR Aromatic Protons
Multiplets between 7.0 - 7.6

ppm

N-H Protons Broad signals, variable shift

¹³C NMR Guanidinyl Carbon ~155 - 160 ppm

Aromatic Carbons
6 signals between 110 - 150

ppm

HRMS (ESI+) [M+H]⁺
m/z ≈ 214.00, 216.00 (ratio

~1:1)

X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. It

yields precise information on bond lengths, bond angles, and intermolecular interactions, such
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as hydrogen bonding networks, which are critical for understanding how the molecule might

interact with a biological target.[7]

Expertise: For guanidines, crystallography is essential to determine the exact tautomeric

form present in the solid state and to characterize the geometry of the planar guanidinium

group.[7][12] The analysis would reveal the C-N bond lengths, which are expected to be

intermediate between single and double bonds due to resonance. It would also show how

the bromophenyl ring is oriented relative to the guanidine plane.

Protocol: Crystal Growth and Analysis

Grow single crystals suitable for diffraction. This is often the most challenging step and may

require screening various solvents and crystallization techniques (e.g., slow evaporation,

vapor diffusion). A common starting point is dissolving the compound in a solvent like ethanol

or methanol and allowing for slow evaporation.

Mount a suitable crystal on a goniometer.

Collect diffraction data using a single-crystal X-ray diffractometer.

Solve the crystal structure using direct methods and refine the structural model.

Analyze the resulting structure for bond lengths, angles, and intermolecular hydrogen bonds.

Role in Mechanistic Drug Discovery
The structural features of 1-(2-Bromophenyl)guanidine make it an interesting candidate for

structure-activity relationship (SAR) studies. The guanidine group acts as a primary binding

anchor, while the bromophenyl moiety can be systematically modified to probe interactions

within a target's binding pocket.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.mdpi.com/2073-4352/14/10/884
https://www.mdpi.com/2073-4352/14/10/884
https://pubs.acs.org/doi/10.1021/ac60111a009
https://www.benchchem.com/product/b051338/docs?utm_src=pdf-body#structure-of-1-2-bromophenyl-guanidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Scaffolding Concept

1-(2-Bromophenyl)guanidine
(Core Scaffold)

Guanidinium Group
(Primary Binding Moiety)

 provides 

2-Bromophenyl Group
(SAR & Selectivity Moiety)

 provides 

Biological Target
(e.g., Enzyme Active Site)

 H-Bonds/
Salt Bridges 

 Steric/Electronic
Interactions 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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